1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole

Description

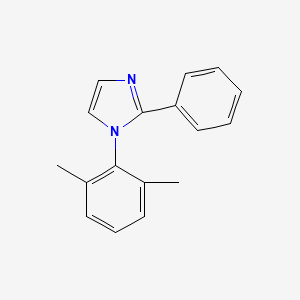

1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole (CAS: 914306-48-2) is an imidazole derivative with the molecular formula C₁₇H₁₆N₂ and a molecular weight of 248.32 g/mol . Its structure features a phenyl group at position 2 of the imidazole ring and a 2,6-dimethylphenyl substituent at position 1 (Figure 1).

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-2-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c1-13-7-6-8-14(2)16(13)19-12-11-18-17(19)15-9-4-3-5-10-15/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQQLTJLFCPFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C=CN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728510 | |

| Record name | 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914306-48-2 | |

| Record name | 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies.

This compound is synthesized through various methods involving the condensation of substituted phenyl and imidazole derivatives. The compound's structure allows for significant interaction with biological targets, which is crucial for its activity.

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

A specific study demonstrated that derivatives with lipophilic characteristics showed enhanced cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged significantly, showcasing their potential as effective anticancer agents. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | <100 |

| 2g (similar derivative) | MDA-MB-231 | 16.38 |

The data suggest that structural modifications can lead to improved potency against specific cancer types .

Antidiabetic Activity

Another area of interest is the compound's potential as an α-glucosidase inhibitor. In vitro studies have shown that certain derivatives of imidazole can effectively inhibit α-glucosidase activity, which is pivotal in managing diabetes. For instance, compounds derived from similar structures exhibited IC50 values as low as 0.71 µM, indicating strong inhibitory effects .

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction .

- Enzyme Inhibition : As an α-glucosidase inhibitor, it competes with substrate binding at the enzyme's active site, thereby reducing glucose absorption in the intestines .

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:

- Anticancer Efficacy : A study involving various imidazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The most effective compounds had IC50 values below 20 µM.

- Diabetes Management : Another investigation revealed that specific derivatives improved glycemic control in diabetic models, outperforming standard treatments like acarbose .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole exhibits promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, making it a candidate for further development in cancer therapeutics.

Mechanism of Action

The anticancer effects are believed to be mediated through the induction of apoptosis in cancer cells, as well as the inhibition of specific signaling pathways involved in tumor growth and metastasis.

Case Study: In Vitro Testing

A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values ranged from 10 to 30 µM depending on the cell type, indicating moderate potency against these cancer cells.

Antimicrobial Properties

Broad-Spectrum Activity

this compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacteria and fungi, suggesting its potential use as an antimicrobial agent.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

Case Study: Clinical Relevance

In clinical settings, formulations containing this compound were tested against common pathogens in wound infections. Results indicated a significant reduction in microbial load after treatment, supporting its use in topical formulations.

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its potential as an agricultural pesticide. Its ability to disrupt specific biochemical pathways in pests makes it a candidate for further exploration in pest control strategies.

Field Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated reduced infestation rates of common agricultural pests such as aphids and beetles.

Material Science

Polymer Development

Due to its unique chemical structure, this compound is being explored for use in the development of new polymer materials with enhanced thermal and mechanical properties.

Research Findings

Preliminary studies indicate that incorporating this imidazole derivative into polymer matrices can improve their resistance to heat and mechanical stress.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological, electronic, and chemical properties of imidazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups : Chlorine substituents (e.g., 2,6-dichlorophenyl) enhance biological activity by increasing electrophilicity, enabling interactions with biological targets .

- Steric Effects : Bulky substituents like diisopropylphenyl (in the 304.43 g/mol derivative) improve thermal stability and electron transport in materials science applications .

- Methoxy Groups : 3,5-Dimethoxyphenyl derivatives exhibit fluorescence properties suitable for metal ion sensing .

Physicochemical Properties

- Solubility : Bulky substituents (e.g., diisopropylphenyl) reduce aqueous solubility but enhance lipid solubility, impacting drug delivery or material processing .

- Thermal Stability : Higher molecular weight compounds (e.g., 497.44 g/mol dichlorophenyl derivative) exhibit elevated melting points, correlating with stronger intermolecular forces .

Preparation Methods

Classical Multicomponent Condensation Methods

One common approach to synthesize 1,2-disubstituted imidazoles involves the condensation of aldehydes, amines, and α-diketones or related precursors under acidic or catalytic conditions. Although specific literature on 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole is limited, the general principle applies:

- Starting materials: 2,6-dimethyl aniline derivatives, benzaldehyde or phenyl-substituted aldehydes, and glyoxal or α-diketones.

- Reaction conditions: Acidic catalysts or mild bases, often reflux in ethanol or other solvents.

- Outcome: Formation of the imidazole ring via cyclization and dehydration steps.

This method is versatile but may require optimization for regioselectivity and yield when bulky ortho-substituents like 2,6-dimethyl groups are present.

Catalyst-Free [3 + 2] Cyclization of Vinyl Azides with Amidines

A recent efficient method for synthesizing 2,4-disubstituted imidazoles, which can be adapted for this compound, involves catalyst-free cyclization:

- Key reaction: Vinyl azides react with benzimidamides or amidines through a [3 + 2] cyclization.

- Conditions: Heating in solvents like acetonitrile at around 80°C without catalysts.

- Yields: Moderate to good yields (45–89%) depending on substrates and conditions.

- Mechanism: Likely proceeds via nitrene intermediates from vinyl azides, followed by cyclization with amidines.

| Parameter | Details |

|---|---|

| Substrates | Benzimidamides, vinyl azides |

| Solvents | Acetonitrile, DCE, DMF, DMSO, toluene |

| Temperature | 65–80°C |

| Catalyst | None (catalyst-free) |

| Yields | 45–89% |

| Reaction time | 8 hours |

This method is noted for operational simplicity and broad functional group tolerance, making it promising for synthesizing substituted imidazoles with steric hindrance such as 2,6-dimethylphenyl substituents.

Ullmann-Type N-Arylation and Suzuki Coupling for 1,2-Disubstituted Imidazoles

A convergent synthetic strategy reported for 1-aryl-2-aryl-1H-imidazoles involves:

- Step 1: Ullmann-type direct N-arylation of 1H-imidazole with aryl bromides (e.g., 1-bromo-2,6-dimethylbenzene) in the presence of cesium carbonate and catalytic copper(I) iodide.

- Step 2: Electrophilic bromination at the C-2 position of the N-arylimidazole using N-bromosuccinimide (NBS).

- Step 3: Suzuki cross-coupling of the 2-bromo intermediate with phenylboronic acid catalyzed by PdCl2(DPPF) and cesium fluoride in 1,4-dioxane at 65°C.

| Step | Reagents/Conditions | Yield/Outcome |

|---|---|---|

| N-Arylation | 1H-imidazole, 1-bromo-2,6-dimethylbenzene, Cs2CO3, CuI | Formation of 1-(2,6-dimethylphenyl)-1H-imidazole |

| Bromination | NBS, refluxing acetonitrile | 2-bromo-1-(2,6-dimethylphenyl)-1H-imidazole |

| Suzuki Coupling | Phenylboronic acid, PdCl2(DPPF), CsF, 1,4-dioxane, 65°C | This compound |

This method provides high regioselectivity and allows structural diversification at both N-1 and C-2 positions of the imidazole ring. It is well-suited for preparing this compound with good yields and purity.

Grignard and Organolithium Reactions with 2-Acylimidazoles

Another approach involves the use of 2-acylimidazole intermediates:

- Preparation of 2-acylimidazoles followed by nucleophilic addition of organolithium or Grignard reagents.

- For example, 2-lithio-1-methyl-1H-imidazole reacts with aldehydes or ketones to form (1-methyl-1H-imidazol-2-yl)methanol derivatives.

- Subsequent transformations can yield 2-substituted imidazoles.

Though this method is more commonly applied to methyl-substituted imidazoles, it can be adapted for 2,6-dimethylphenyl substituents by selecting appropriate aldehydes and organometallic reagents.

| Reagents | Conditions | Products |

|---|---|---|

| 2-lithio-1H-imidazole | THF, -78°C to room temperature | (1H-imidazol-2-yl)methanol derivatives |

| Grignard reagents | Reaction with 2-formylimidazole | 2-substituted imidazoles |

This method requires careful control of reaction temperature and moisture exclusion but offers a route to functionalized imidazoles.

Hydrogenation and Hydrochloride Salt Formation (Related Imidazole Derivatives)

A multi-step process reported for structurally related imidazole hydrochlorides includes:

- Preparation of vinyl-substituted imidazoles.

- Catalytic hydrogenation using Pd/C under hydrogen atmosphere at 44–46°C.

- Acid treatment with hydrochloric acid to form hydrochloride salts.

- Isolation by filtration and drying.

While this is specific to 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole derivatives, similar hydrogenation and salt formation steps could be employed for analogues like this compound if unsaturated intermediates are involved.

| Step | Conditions | Yield/Notes |

|---|---|---|

| Hydrogenation | Pd/C catalyst, H2, 44–46°C | Saturation of vinyl groups |

| Acid treatment | 4M HCl, 38–42°C | Formation of hydrochloride salt |

| Isolation | Filtration, drying at ambient temperature | High purity crystalline product |

This method emphasizes the importance of purification and salt formation for pharmaceutical-grade compounds.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Multicomponent condensation | Aldehydes, amines, α-diketones, acid/base catalysts | Simple, classical approach | May have regioselectivity issues |

| Catalyst-free [3 + 2] cyclization | Vinyl azides, amidines, heat, no catalyst | Mild, good yields, broad scope | Requires vinyl azide preparation |

| Ullmann N-arylation + Suzuki coupling | 1H-imidazole, aryl bromides, Pd catalyst, bases | High regioselectivity, modular | Multiple steps, requires Pd catalyst |

| Organolithium/Grignard addition | 2-acylimidazoles, organolithium or Grignard reagents | Access to diverse substitutions | Sensitive reagents, moisture sensitive |

| Hydrogenation + salt formation | Pd/C, H2, HCl treatment | Produces pure hydrochloride salts | Applicable if vinyl intermediates present |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole, and what key reaction conditions are required?

- Methodology : The compound is typically synthesized via condensation reactions. A common approach involves reacting 2,6-dimethylaniline with benzaldehyde derivatives in the presence of ammonium acetate as a catalyst under reflux in acetic acid or ethanol. For example, analogous imidazole derivatives (e.g., 2-phenyl-1H-benzo[d]imidazole) were synthesized using benzaldehyde and substituted anilines, with purification via recrystallization from ethanol .

- Critical Parameters :

- Catalyst : Ammonium acetate or iodine.

- Solvent : Polar aprotic solvents (e.g., DMF) or acetic acid.

- Temperature : Reflux conditions (80–120°C).

- Purification : Column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Spectroscopy :

- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, aromatic C-H bends).

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves 3D geometry. For example, related imidazole derivatives achieved R-factors of ~0.039–0.109 using SHELXL software .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

- Purity :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- Elemental Analysis : Compare experimental vs. theoretical C, H, N percentages (e.g., C₁₇H₁₆N₂: C 82.22%, H 6.50%, N 11.28%) .

- Stability :

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature.

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor via HPLC .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data?

- Approach :

Re-optimize Computational Models : Use higher basis sets (e.g., B3LYP/6-311++G**) to refine bond angles and vibrational frequencies.

Solvent Effects : Include solvent correction (e.g., PCM model for DMSO) in DFT calculations.

Experimental Validation : Cross-check with 2D NMR (COSY, HSQC) to assign proton environments .

Q. How can molecular docking and ADMET analysis guide the design of derivatives with improved biological activity?

- Docking Workflow :

- Target Selection : Use PDB structures (e.g., EGFR kinase domain, PDB ID: 1M17).

- Ligand Preparation : Optimize compound geometry at the B3LYP/6-31G* level.

- Scoring : AutoDock Vina or Glide for binding affinity prediction.

- ADMET :

- SwissADME : Predict LogP (optimal range: 2–3), bioavailability.

- ProTox-II : Estimate toxicity (e.g., hepatotoxicity risk).

- Case Study : Derivatives with electron-withdrawing groups (e.g., -Cl) showed higher EGFR inhibition (IC₅₀ = 1.2 µM vs. 5.6 µM for parent compound) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Challenges :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.